molecular formula C9H14N4 B115573 2-(4-Methylpiperazin-1-yl)pyrimidine CAS No. 145208-86-2

2-(4-Methylpiperazin-1-yl)pyrimidine

Cat. No. B115573
CAS RN: 145208-86-2
M. Wt: 178.23 g/mol
InChI Key: MYWNBGPUPDPECZ-UHFFFAOYSA-N
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Description

2-(4-Methylpiperazin-1-yl)pyrimidine is a chemical compound that is part of a larger family of pyrimidine derivatives . Pyrimidines are common heterocyclic compounds found in many natural products as well as synthetic drugs with antibacterial and antimicrobial activities .


Synthesis Analysis

The synthesis of 2-(4-Methylpiperazin-1-yl)pyrimidine involves the use of organolithium reagents. Nucleophilic attack on pyrimidines using N-methylpiperazine was shown to be highly regioselective, favoring the formation of C-4 substituted products . In another study, a series of 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives were designed and synthesized for the treatment of Alzheimer’s disease .


Molecular Structure Analysis

The molecular structure of 2-(4-Methylpiperazin-1-yl)pyrimidine is characterized by the presence of a pyrimidine core, a common feature in many biologically active compounds . The pyrimidine core can be replaced with a pyridine ring without a dramatic loss of the binding affinity .


Chemical Reactions Analysis

The chemical reactions involving 2-(4-Methylpiperazin-1-yl)pyrimidine are characterized by nucleophilic aromatic substitution reactions. The highly electron-deficient character of the pyrimidine ring makes it a suitable candidate for such reactions . In addition, the reaction of 2,4-dichloropyrimidines with N-methylpiperazine gives 2,4-bis-(4’-methylpiperazin-1’-yl)pyrimidine .

Scientific Research Applications

1. Role in Histamine H4 Receptor Ligands

A series of 2-aminopyrimidines, including 2-(4-Methylpiperazin-1-yl)pyrimidine derivatives, have been synthesized as ligands for the histamine H4 receptor. These compounds, particularly 4-tert-butyl-6-(4-methylpiperazin-1-yl)pyrimidin-2-ylamine, have shown potential in vitro potency and in vivo anti-inflammatory and antinociceptive activities, suggesting a role in pain management (Altenbach et al., 2008).

2. Potential in Alzheimer's Disease Treatment

A class of 2,4-disubstituted pyrimidines, including 2-(4-methylpiperazin-1-yl)pyrimidine derivatives, has been evaluated as dual cholinesterase and amyloid-β-aggregation inhibitors. This suggests their potential application in treating Alzheimer's Disease (Mohamed et al., 2011).

3. Imaging of IRAK4 Enzyme in Neuroinflammation

N-(3-(4-[11C]methylpiperazin-1-yl)-1-(5-methylpyridin-2-yl)-1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide, a derivative, has been synthesized for potential use as a PET agent in imaging the IRAK4 enzyme, relevant in neuroinflammation studies (Wang et al., 2018).

4. Antitumor Activities

Certain 4,5-dihydro-1H-thiochromeno[4,3-d]pyrimidine derivatives, which include 2-(4-methylpiperazin-1-yl)pyrimidine, have demonstrated significant antitumor activities against human cancer cell lines, suggesting their potential in cancer therapy (Guo et al., 2012).

5. CB2 Cannabinoid Receptor Ligands

Novel oxazolo[5,4-d]pyrimidines, including derivatives of 2-(4-Methylpiperazin-1-yl)pyrimidine, have been identified as CB2 cannabinoid receptor ligands. These compounds have shown binding affinity in the nanomolar range and selectivity over CB1 receptors, with potential implications in medicinal chemistry (Tuo et al., 2018).

6. Histamine H3 Receptor Ligands

Compounds containing 2-(4-methylpiperazin-1-yl)pyrimidine have been synthesized and tested for binding affinity to human histamine H3 receptors, indicating their potential in developing treatments targeting this receptor system (Sadek et al., 2014).

Safety And Hazards

According to the safety data sheet, 2-(4-Methylpiperazin-1-yl)pyrimidine is harmful if swallowed and may cause respiratory irritation. It also causes severe skin burns and eye damage. Therefore, it should be handled with care, using protective clothing and eye protection .

properties

IUPAC Name

2-(4-methylpiperazin-1-yl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4/c1-12-5-7-13(8-6-12)9-10-3-2-4-11-9/h2-4H,5-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYWNBGPUPDPECZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40438161
Record name 2-(4-methylpiperazin-1-yl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40438161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Methylpiperazin-1-yl)pyrimidine

CAS RN

145208-86-2
Record name 2-(4-methylpiperazin-1-yl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40438161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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